![molecular formula C17H13Cl2NO3 B2761426 3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one CAS No. 866152-01-4](/img/structure/B2761426.png)
3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one
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Description
3-(1',3'-Dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one, commonly referred to as 3DCDI, is a synthetic compound that has been studied for its potential applications in scientific research. 3DCDI is a member of the class of compounds known as indole derivatives and it has been used for its ability to inhibit the activity of certain enzymes. This compound has been studied for its potential use in the development of new drugs as well as for its potential applications in the treatment of various diseases.
Scientific Research Applications
Efficient Synthesis Techniques
Research has developed efficient synthesis techniques for functionalized indoles and related compounds. For instance, a facile and efficient one-pot procedure has been reported for the preparation of functionalized dihydro-1H-indol-4(5H)-ones via a catalyst-free, three-component reaction, which is significant for its group-assisted-purification (GAP) chemistry process (Huiyan Wang & D. Shi, 2013). Similarly, the synthesis of highly substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes has been demonstrated, offering a method for generating complex indole scaffolds (J. R. Dunetz & R. Danheiser, 2005).
Biological Evaluation and Chemical Studies
New series of 1,4-dihydropyridine derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, showcasing the potential of indole-derived compounds in pharmaceutical applications (R. Ghorbani‐Vaghei et al., 2016). Another study focused on the activation of the aryl hydrocarbon (Ah) receptor by indole-3-carbinol and its metabolites, highlighting the biochemical pathways and toxicological effects relevant to indole compounds (S. Heath-Pagliuso et al., 1998).
Chemical Properties and Reactions
The oligomerization of indole-3-carbinol in aqueous acid has been studied, providing insight into the chemical behavior of indole compounds under acidic conditions and their potential transformation into biologically active substances (K. R. Grose & L. Bjeldanes, 1992). Additionally, the nucleophilic reactivities of indoles have been analyzed, offering valuable information on the chemical reactivity and interactions of indoles with various electrophiles (S. Lakhdar et al., 2006).
properties
IUPAC Name |
1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-13-6-5-11(9-14(13)19)10-20-15-4-2-1-3-12(15)17(16(20)21)22-7-8-23-17/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIUBBYLWCLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one |
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